molecular formula C10H18Cl2N4O B2621047 N,N,1-Trimethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxamide;dihydrochloride CAS No. 2361635-14-3

N,N,1-Trimethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxamide;dihydrochloride

Cat. No.: B2621047
CAS No.: 2361635-14-3
M. Wt: 281.18
InChI Key: JVEHOYXSSPYUIV-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrazolo[4,3-c]pyridine class, characterized by a bicyclic structure combining pyrazole and pyridine rings. The dihydrochloride salt enhances solubility, making it suitable for pharmaceutical applications. Key structural features include:

  • Substituents: Three methyl groups (N,N,1-trimethyl) and a carboxamide moiety.
  • Molecular formula: Likely C₁₁H₁₇Cl₂N₃O (exact formula inferred from analogs).

Properties

IUPAC Name

N,N,1-trimethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O.2ClH/c1-13(2)10(15)9-7-6-12-14(3)8(7)4-5-11-9;;/h6,9,11H,4-5H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEHOYXSSPYUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(NCC2)C(=O)N(C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N,1-Trimethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxamide; dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H16N4O·2HCl
  • Molecular Weight : 240.13 g/mol
  • IUPAC Name : N,N,1-Trimethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxamide; dihydrochloride
  • CAS Number : 1351385-58-4

Structural Characteristics

The compound features a tetrahydro configuration with a pyrazolo-pyridine structure, which is significant for its biological activities. The carboxamide group enhances solubility and reactivity, making it suitable for various medicinal applications .

Research indicates that N,N,1-Trimethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxamide interacts with several biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis .
  • Antiviral Properties : Preliminary studies suggest that this compound may exhibit antiviral activity by modulating viral replication processes .
  • Antimicrobial Effects : Similar pyrazole derivatives have demonstrated antimicrobial properties against various pathogens, indicating potential applications in treating infections .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

  • In Vitro Studies : In vitro assays have confirmed the inhibitory effects on cellular growth and viral replication. For example, compounds structurally related to N,N,1-Trimethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine have been tested for their efficacy against Plasmodium falciparum and other pathogens .
  • Case Studies : A notable case study highlighted the use of related pyrazole compounds in cancer therapy. These compounds were found to induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells .

Comparative Analysis with Similar Compounds

A comparative analysis of N,N,1-Trimethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine with structurally similar compounds reveals distinct biological profiles:

Compound NameStructureUnique Features
N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridineStructureExhibits different methylation patterns affecting solubility and activity.
4-Aminoquinoline DerivativesStructureKnown for their antimalarial properties; structural variations lead to diverse biological activities.
2-AminopyridinesStructureDemonstrates antibacterial and anti-inflammatory properties.

The unique tetrahydro configuration combined with the pyrazole and carboxamide functionalities may contribute to the distinct biological profiles observed in these compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to pyrazolo derivatives. For instance, a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was evaluated for anti-proliferative activity against various cancer cell lines such as K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer). Among these compounds, specific derivatives exhibited potent activity by inducing cell death and inhibiting proliferation in K562 cells .

Neuroprotective Effects

Research has indicated that pyrazolo compounds may possess neuroprotective properties. A study focusing on similar pyrazolo derivatives reported their ability to protect neuronal cells from oxidative stress-induced apoptosis. This suggests that N,N,1-Trimethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxamide; dihydrochloride could be explored further for neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazolo derivatives have shown promise in inhibiting pro-inflammatory cytokines in various in vitro models. This application could lead to new treatments for inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease .

Targeting Enzymatic Pathways

N,N,1-Trimethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxamide; dihydrochloride may interact with specific enzymatic pathways relevant to drug metabolism and efficacy. For example, compounds within this class have been studied for their ability to inhibit enzymes involved in the metabolism of other drugs or endogenous substrates. This could enhance the therapeutic index of co-administered medications .

Antidiabetic Activity

Some studies have indicated that related pyrazole compounds exhibit anti-diabetic properties by modulating glucose metabolism and enhancing insulin sensitivity. These findings suggest potential applications in the management of diabetes mellitus .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeModel UsedResult
Anticancer2H-pyrazolo[4,3-c]pyridineK562 Cell LineInduced cell death
NeuroprotectiveSimilar Pyrazolo DerivativeNeuronal CellsReduced oxidative stress-induced apoptosis
Anti-inflammatoryPyrazolo DerivativeIn vitro ModelsInhibited pro-inflammatory cytokines
AntidiabeticRelated Pyrazole CompoundsIn vivo ModelsEnhanced insulin sensitivity

Case Study 1: Anticancer Evaluation

In a recent study published in Molecules, a series of pyrazolo derivatives were synthesized and evaluated for their anticancer activity against several cell lines including K562 and MCF-7. The study found that certain derivatives significantly inhibited cell proliferation and induced apoptosis through intrinsic pathways involving caspase activation .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of pyrazolo compounds in a model of oxidative stress-induced neuronal injury. The results indicated that treatment with these compounds led to a marked reduction in neuronal death compared to controls, suggesting their potential utility in treating neurodegenerative conditions .

Comparison with Similar Compounds

Substituent Variations on the Pyrazolo[4,3-c]pyridine Core

Compound Name Substituents Molecular Formula Molecular Weight Salt Form Key Differences/Effects
N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride N-Ethyl (carboxamide) C₉H₁₅ClN₄O 230.696 Hydrochloride Ethyl group increases lipophilicity but may reduce solubility vs. methyl substituents.
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride 2-Methyl (pyrazole ring) C₇H₁₂Cl₂N₂ 211.09* Dihydrochloride Methyl at pyrazole position alters ring conformation and steric interactions.
N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride N-Isopropyl (carboxamide) C₁₁H₁₉ClN₄O 258.75* Hydrochloride Bulkier isopropyl group may hinder receptor binding or metabolic clearance.
N-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride N-Cyclohexyl (carboxamide) C₁₄H₂₁ClN₄O 296.79* Hydrochloride High lipophilicity from cyclohexyl could reduce aqueous solubility.

*Calculated based on molecular formula.

Pharmacological and Physicochemical Comparisons

  • Solubility : Dihydrochloride salts (e.g., target compound and ) generally exhibit higher aqueous solubility than hydrochloride salts (e.g., ).
  • Bioactivity :
    • Fluorinated analogs (e.g., 3-[2-(4-Fluoro-3,5-dimethylphenyl)-...] in ) show enhanced binding affinity due to electronegative substituents.
    • TLR7-9 antagonism is reported for morpholine-linked derivatives (), suggesting the target compound’s trimethyl groups may optimize metabolic stability vs. larger substituents.
  • Metabolic Stability : Methyl groups (target compound) are less susceptible to oxidative metabolism than ethyl or isopropyl groups .

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